The synthesis of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) typically involves the reaction of diphenyl sulfoxide with hexafluoroantimonic acid. The process can be summarized as follows:
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) participates in several chemical reactions, particularly those involving photopolymerization.
The mechanism of action for Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) primarily revolves around its role as a photoinitiator in polymerization reactions.
These properties suggest that Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) has a significant potential for use in various industrial applications where solubility and thermal stability are essential.
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) finds applications across several domains:
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) possesses the systematic chemical name sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, bis[(OC-6-11)-hexafluoroantimonate(1-)], reflecting its structural complexity and ionic character. It is assigned the CAS Registry Number 89452-37-9, providing a unique identifier for chemical databases and regulatory tracking. The compound features a central sulfur atom linking two phenyl groups, with each phenyl group further bonded to diphenylsulfonium cations. These cationic components are balanced by hexafluoroantimonate anions (SbF₆⁻), which confer high photochemical reactivity due to their weakly coordinating nature and stability [1] [5].
The molecular formula is C₃₆H₂₈F₁₂S₃Sb₂, corresponding to a molecular weight of 1028.28-1028.30 g/mol as verified by multiple analytical sources. Structural analysis reveals a symmetrical arrangement wherein the central sulfide linkage (-S-) connects two identical 4-(diphenylsulfonio)phenyl moieties. This configuration creates a dicationic species requiring two hexafluoroantimonate counterions for charge balance. The compound is typically supplied as a crystalline solid with a density of 1.4 g/cm³ at 20°C and demonstrates limited water solubility (approximately 590 mg/L at 20°C) but improved solubility in polar organic solvents and epoxy formulations [4] [5] [10].
Table 1: Nomenclature Variants of Bis[4-(diphenylsulfonio)phenyl]sulfide Bis(hexafluoroantimonate)
Nomenclature System | Designation |
---|---|
IUPAC Name | (thiobis(4,1-phenylene))bis(diphenylsulfonium) hexafluorostibate(V) |
Common Synonyms | PAG-201S; HRcure-6976; Mixture of Triarylsulfonium Hexafluoro-Antimonate |
CAS Name | Sulfonium, (thiodi-4,1-phenylene)bis[diphenyl-, bis[(OC-6-11)-hexafluoroantimonate(1-)] |
Simplified Chemical Name | 4,4'-Bis[diphenylsulfonio]phenylsulfide bishexafluoroantimonate |
Catalog Designations | ACM89452379; sc-503637; COMH93D60473 |
Diverse naming conventions reflect the compound's commercial development and functional applications. It is marketed under several proprietary identifiers including PAG-201S and HRcure-6976, indicating its primary role as a photoacid generator (PAG) in polymer chemistry. Alternative chemical designations such as 4,4'-Bis[diphenylsulfonio]phenylsulfide bishexafluoroantimonate emphasize the positional relationships of functional groups, while simplified labels like Mixture of Triarylsulfonium Hexafluoro-Antimonate reference broader chemical classifications. The MDL Number MFCD25292913 provides a specific identifier for chemical inventory management systems [2] [5] [8].
The development of Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) emerged from foundational research on onium salts conducted during the 1970s-1980s, when Crivello and colleagues pioneered photoinitiated cationic polymerization using diaryliodonium and triarylsulfonium compounds. Early sulfonium photoinitiators suffered from limited absorption in the ultraviolet spectrum (typically below 300 nm) and poor solubility in industrial monomers, constraining their practical utility. Molecular engineering efforts throughout the mid-1980s focused on structural modifications to address these limitations, leading to the synthesis of the title compound through strategic incorporation of sulfide bridges between cationic centers. This design innovation enhanced both visible light absorption characteristics and compatibility with epoxy resin formulations [3] [5].
Commercialization accelerated following the issuance of key patents in the late 1980s that detailed manufacturing processes for bis-sulfonium derivatives with hexafluoroantimonate counterions. The compound received its CAS registry assignment (89452-37-9) in 1987, coinciding with expanded industrial evaluation in photoresist and coating applications. Manufacturing scale-up occurred throughout the 1990s, with companies including Alfa Chemistry, Santa Cruz Biotechnology, and Combi-Blocks establishing synthesis protocols for research and industrial markets. By the early 2000s, this compound had become established as a specialty photoinitiator under trade names such as HRcure-6976, specifically optimized for applications requiring deep curing penetration and thermal stability during processing. Current production utilizes controlled anion metathesis reactions, where intermediate halide salts undergo counterion exchange with hexafluoroantimonic acid to yield the final product at purities exceeding 95% [5] [8] [10].
Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate) functions as a high-efficiency photoacid generator (PAG) critical for initiating cationic polymerization processes. Upon exposure to ultraviolet or visible radiation, the compound undergoes photoheterolytic cleavage to generate Brønsted acids, specifically hexafluoroantimonic acid (HSbF₆), which catalyzes ring-opening polymerization of epoxides and vinyl ethers. The initiation mechanism involves excitation of the sulfonium cation followed by bond dissociation to produce diarylsulfides, aryl cations, and proton donors in a multi-step pathway that enables both radical and cationic polymerization from a single-component system. The hexafluoroantimonate counterion plays a crucial role due to its nucleophilic stability and low basicity, producing highly reactive superacid species that accelerate polymerization kinetics [3] [5].
Recent research focuses on overcoming historical limitations of sulfonium salts by enhancing their activation profiles within the visible spectrum (400-450 nm). Molecular modifications, including extended conjugation through the central sulfide bridge and strategic phenyl group substitutions, have incrementally redshifted absorption characteristics while maintaining efficient photodecomposition quantum yields. These advances align with industry shifts toward light-emitting diode (LED) curing systems that offer energy efficiency and reduced hazards compared to ultraviolet mercury lamps. Studies confirm this compound's effectiveness in vat photopolymerization (VP) processes where its photochemical properties enable high-resolution fabrication of polymer composites for biomedical, filtration, and microelectronic applications. The compound's balanced reactivity profile facilitates precise spatial control during additive manufacturing, particularly in nanocomposite formulations requiring controlled depth penetration of initiating radiation [3] [6] [7].
Table 2: Performance Characteristics in Photopolymerization Applications
Parameter | Performance Attribute | Research Significance |
---|---|---|
Counterion Efficacy | SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻ | Establishes hexafluoroantimonate as optimal for acid generation efficiency |
Thermal Stability | Decomposition >250°C | Enables processing in hot lithography (high-temperature 3D printing) |
Absorption Range | 300-410 nm (extended via photosensitization) | Supports compatibility with visible light LED sources |
Functionality | Dual radical/cationic initiation | Permits hybrid curing of acrylate-epoxy resin systems |
Process Applications | Vat photopolymerization; hot lithography | Facilitates high-resolution additive manufacturing |
Material science innovations leverage this compound's thermal stability (decomposition >250°C) for emerging applications such as hot lithography, where polymerization occurs at elevated temperatures (50-80°C) to reduce resin viscosity and improve layer adhesion in carbon-fiber-reinforced composites. Comparative studies confirm that sulfonium salts with hexafluoroantimonate counterions exhibit superior photoacid generation efficiency relative to analogous tetrafluoroborate or hexafluorophosphate salts, following the established reactivity hierarchy SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻. Current investigations explore next-generation derivatives incorporating perfluorinated tetraphenylborate and tris((trifluoromethyl)sulfonyl)methanide anions to further enhance reactivity and hydrophobicity for specialized coating applications. As photopolymerization technologies evolve toward environmentally sustainable processes, this compound remains integral to research advancing high-performance, non-toxic photoinitiating systems compatible with industrial manufacturing requirements [3] [5] [7].
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